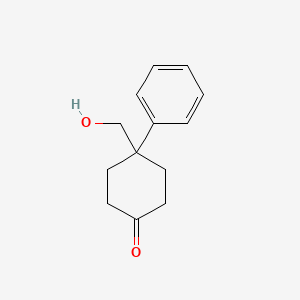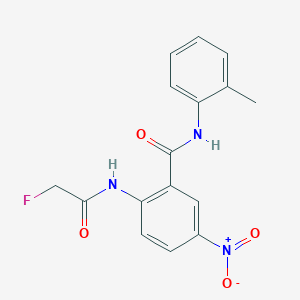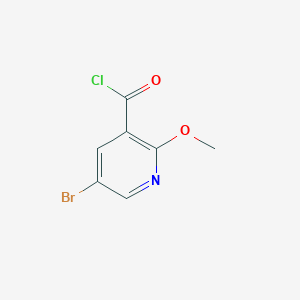
Chroman-6-ylmethylamine
説明
Chroman-6-ylmethylamine, also known as 2-(6-Chromanmethylamino)ethylamine, is a synthetic compound that belongs to the amine group. It is used in laboratory chemicals and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
A highly enantio- and diastereoselective method for the synthesis of functionalized chroman-2-ones and chromanes was achieved by using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis
The molecular formula of Chroman-6-ylmethylamine is C10H13NO . Its molecular weight is 163.22 g/mol .Chemical Reactions Analysis
Chroman-6-ylmethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .Physical And Chemical Properties Analysis
Chroman-6-ylmethylamine has a molecular weight of 163.22 g/mol . It is a synthetic drug that belongs to the amine group.科学的研究の応用
Organocatalysis in Stereoselective Synthesis
Chroman-6-ylmethylamine derivatives, such as chroman-2-ones and chromanes, are synthesized using organocatalytic domino reactions. These compounds are crucial for creating enantio- and diastereoselective products, which are essential in developing pharmaceuticals with specific biological activities. The process involves Michael/hemiacetalization reactions followed by PCC oxidation and dehydroxylation .
Pharmacological Research
The chromane scaffold, which can be derived from Chroman-6-ylmethylamine, is found in many natural products and synthetic molecules. These structures often exhibit unique biological and pharmacological activities, including antineoplastic, antiherpetic, and inhibitive activities against various enzymes and viruses .
Development of Functional Carbohydrates
Research into functional carbohydrates involves the use of enzymes that can be derived from or interact with Chroman-6-ylmethylamine. These enzymes play a role in the production of rare sugars and have applications in the health food industry. The development of these enzymes contributes to new enzymatic technologies and applications in the functional carbohydrate field .
Enzymology and Molecular Modification
The study of enzymes related to functional carbohydrates, which may involve Chroman-6-ylmethylamine, focuses on their enzymatic characterization and molecular modification. This research is pivotal for understanding catalytic mechanisms and industrial applications, particularly in the synthesis of diverse glycan structures .
Synthetic Organic Chemistry
Chroman-6-ylmethylamine is used in synthetic organic chemistry to create complex molecules with the synthetically useful nitro group. Its derivatives are integral to the synthesis of complex organic molecules, which are foundational in creating new materials and chemicals with specific properties .
Natural Product Synthesis
The compound plays a significant role in the synthesis of natural product analogs. These analogs are crucial for studying the structure-activity relationships of natural products and for developing new drugs that mimic natural substances .
Biotechnological Applications
In biotechnology, Chroman-6-ylmethylamine derivatives are used to engineer novel biochemical pathways. This can lead to the production of new biomolecules with potential applications in medicine, agriculture, and environmental management .
Food Science and Nutrition
The compound’s derivatives are researched for their potential use in food science and nutrition. They could be used to enhance the nutritional value of food products or to develop new food additives that improve health outcomes .
Safety and Hazards
Chroman-6-ylmethylamine is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
3,4-dihydro-2H-chromen-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6H,1-2,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHMTTRMDOTDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)CN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594452 | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-6-ylmethylamine | |
CAS RN |
55746-21-9 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55746-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80594452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)










